

Check Availability & Pricing

# The Pharmacokinetics of Repaglinide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Repaglinide M1-D5 |           |
| Cat. No.:            | B15139624         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of the anti-diabetic drug repaglinide and its metabolites. Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin release from pancreatic  $\beta$ -cells.[1][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use, as well as for the development of new drug formulations and the management of drug-drug interactions.

### **Absorption**

Repaglinide is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[1][4][5] Peak plasma concentrations (Cmax) are typically reached within one hour.[1][4][5] The absolute bioavailability of repaglinide is approximately 56%.[1][2] It is important to note that the bioavailability can be reduced when the drug is taken with food, with a reported 20% decrease in the maximum concentration.[2]

### **Distribution**

Following absorption, repaglinide is extensively bound to plasma proteins, with over 98% bound to albumin.[2][4] The volume of distribution at a steady state (Vss) after intravenous administration is 31 L.[5]



### Metabolism

Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation and direct conjugation with glucuronic acid.[5][6] Less than 2% of an oral dose is excreted as the unchanged parent drug.[3] The cytochrome P450 (CYP) isoenzymes CYP2C8 and CYP3A4 are the principal enzymes responsible for its metabolism.[3][6][7]

Several key metabolites of repaglinide have been identified, none of which possess clinically relevant hypoglycemic activity.[3][6] The major metabolites include:

- M1 (aromatic amine): Primarily formed by CYP3A4.[3][6][8]
- M2 (oxidized dicarboxylic acid): A major metabolite formed through the action of CYP3A4.[1]
   [5][6]
- M4 (hydroxylated on the piperidine ring): Primarily formed by CYP2C8.[3][6][8]
- M7 (acyl glucuronide): Formed via glucuronidation of the carboxylic acid group of repaglinide.[1][5]

The dual involvement of CYP2C8 and CYP3A4 in repaglinide metabolism has implications for potential drug-drug interactions.[3][8]

### **Excretion**

The primary route of elimination for repaglinide and its metabolites is through the bile and subsequent excretion in the feces.[3][6] Approximately 90% of an administered dose is recovered in the feces, while about 8% is found in the urine.[1][2][4] Of the fecal content, less than 2% is the unchanged parent drug.[2] The major metabolite found in the feces is M2.[9] The elimination half-life of repaglinide is approximately one hour.[2][9]

### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of repaglinide.

Table 1: Key Pharmacokinetic Parameters of Repaglinide



| Parameter                                | Value             | Reference(s) |
|------------------------------------------|-------------------|--------------|
| Time to Peak Plasma Concentration (Tmax) | ~1 hour           | [1][4][5]    |
| Absolute Bioavailability                 | ~56%              | [1][2]       |
| Protein Binding                          | >98% (to albumin) | [2][4]       |
| Volume of Distribution (Vss)             | 31 L              | [5]          |
| Elimination Half-Life (t½)               | ~1 hour           | [2][9]       |
| Total Body Clearance (CL)                | 38 L/h            | [5]          |

Table 2: Excretion of Repaglinide and Metabolites

| Excretion Route | Percentage of Dose | Form                         | Reference(s) |
|-----------------|--------------------|------------------------------|--------------|
| Feces           | ~90%               | Metabolites (<2% unchanged)  | [1][2][4]    |
| Urine           | ~8%                | Metabolites (0.1% unchanged) | [2][5]       |

## **Experimental Protocols**

The determination of repaglinide and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[10][11][12]

# Representative Bioanalytical Method: RP-HPLC

A common approach for the quantification of repaglinide in plasma involves reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Sample Preparation (Solvent Extraction):[13]

• To a plasma sample, add a mixture of ethyl acetate and 0.1N hydrochloric acid.



- Vortex the mixture to ensure thorough mixing and extraction of the analyte.
- Centrifuge the sample to separate the organic and aqueous layers.
- Carefully transfer the organic layer containing repaglinide to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:[13]

- Column: C18 reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio, containing 1% triethylamine.
- Flow Rate: 0.8 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Retention Time: Approximately 7.4 minutes for repaglinide under these conditions.

Method Validation: The method should be validated according to established guidelines to ensure linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Limit of Quantification).[14]

# Visualizations Repaglinide Metabolic Pathway





Click to download full resolution via product page

Caption: Metabolic pathways of repaglinide.

### **Experimental Workflow for a Pharmacokinetic Study**





Click to download full resolution via product page

Caption: A typical experimental workflow for a repaglinide pharmacokinetic study.

## **Mechanism of Action of Repaglinide**





Click to download full resolution via product page

Caption: The mechanism of action of repaglinide in pancreatic  $\beta$ -cells.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide Wikipedia [en.wikipedia.org]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the CYP2C8 genotype on the pharmacokinetics and pharmacodynamics of repaglinide PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. jddtonline.info [jddtonline.info]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- To cite this document: BenchChem. [The Pharmacokinetics of Repaglinide: A
  Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15139624#pharmacokinetics-of-repaglinide-and-its-metabolites]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com